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Compound of Interest

Compound Name:
1,3-Diaminopropane

dihydrochloride

Cat. No.: B083324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
diaminopropane dihydrochloride (CAS Number: 10517-44-9). The document presents

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols typically employed for such analyses. This

guide is intended to serve as a valuable resource for researchers and professionals involved in

chemical synthesis, quality control, and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,3-diaminopropane dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.2 Triplet 4H 2 x -CH₂-NH₃⁺

~2.1 Quintet 2H -CH₂-CH₂-CH₂-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b083324?utm_src=pdf-interest
https://www.benchchem.com/product/b083324?utm_src=pdf-body
https://www.benchchem.com/product/b083324?utm_src=pdf-body
https://www.benchchem.com/product/b083324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data

Chemical Shift (ppm) Assignment

~37.5 -CH₂-NH₃⁺

~25.0 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Strong, Broad
N-H stretch (ammonium), C-H

stretch

~1600-1500 Medium N-H bend (ammonium)

~1500-1400 Medium C-H bend (scissoring)

~1400-1300 Medium C-H bend (wagging)

~1100-1000 Medium C-N stretch

Mass Spectrometry (MS)
m/z Ion

75.1 [M+H]⁺ (Monoprotonated molecule)

74.1 [M]⁺ (Radical cation of the free base)

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data for 1,3-diaminopropane dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,3-diaminopropane dihydrochloride was prepared by

dissolving approximately 10-20 mg of the solid in 0.5-0.7 mL of deuterium oxide (D₂O).
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Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz.

¹H NMR Acquisition:

Solvent: Deuterium Oxide (D₂O)

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

¹³C NMR Acquisition:

Solvent: Deuterium Oxide (D₂O)

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled (zgpg30)

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 1,3-diaminopropane dihydrochloride was

finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 1,3-diaminopropane dihydrochloride was

prepared in a methanol:water (1:1) solvent system at a concentration of approximately 1

mg/mL.

Instrumentation: Mass spectral analysis was performed using a Waters Xevo G2-XS QTof

Mass Spectrometer equipped with an electrospray ionization (ESI) source.

Acquisition Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: 50-500 m/z

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3-
diaminopropane dihydrochloride.
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Caption: Workflow for Spectroscopic Analysis.
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Molecular Structure

Proton Environments (1H NMR)

Carbon Environments (13C NMR)

Observed NMR Signals
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Caption: NMR Signal Correlation Diagram.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diaminopropane
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083324#spectroscopic-data-nmr-ir-mass-spec-of-1-
3-diaminopropane-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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